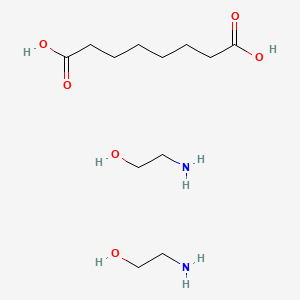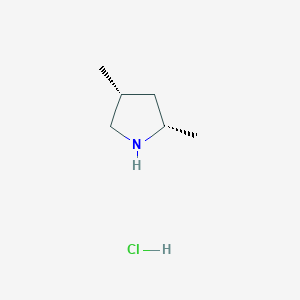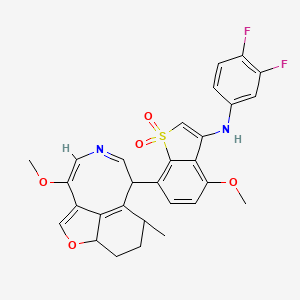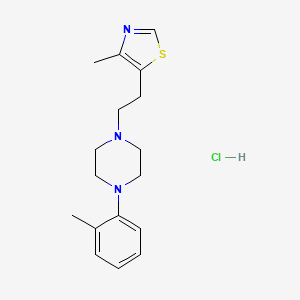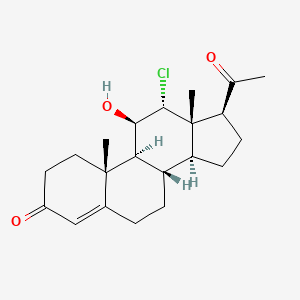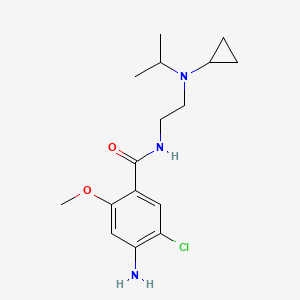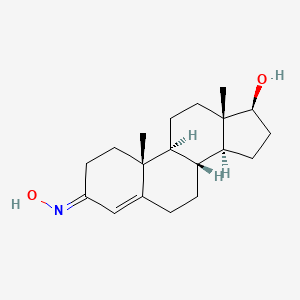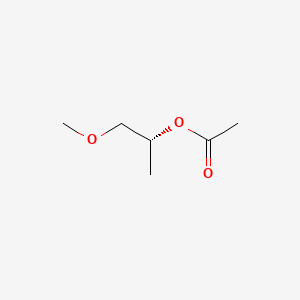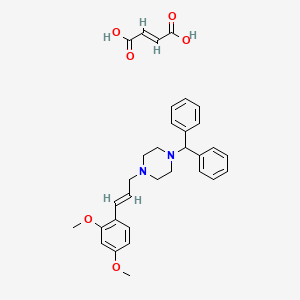
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate typically involves the nucleophilic substitution of 1-benzhydryl piperazine with 2,4-dimethoxycinnamyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The resulting product is then reacted with fumaric acid to form the fumarate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with bacterial cell membranes, leading to disruption and cell death .
Comparaison Avec Des Composés Similaires
- 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine
- 1-Benzhydryl-4-(2,4-dimethoxyphenyl)piperazine
- 1-Benzhydryl-4-(2,4-dimethoxybenzyl)piperazine
Comparison: 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate is unique due to its specific cinnamyl substitution, which imparts distinct pharmacological properties. Compared to other similar compounds, it has shown higher potency in inhibiting HDACs and greater antimicrobial activity .
Propriétés
Numéro CAS |
104690-93-9 |
|---|---|
Formule moléculaire |
C32H36N2O6 |
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
1-benzhydryl-4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enyl]piperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C28H32N2O2.C4H4O4/c1-31-26-16-15-23(27(22-26)32-2)14-9-17-29-18-20-30(21-19-29)28(24-10-5-3-6-11-24)25-12-7-4-8-13-25;5-3(6)1-2-4(7)8/h3-16,22,28H,17-21H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b14-9+;2-1+ |
Clé InChI |
YQSOIGHEUYMEFI-MWWUGWBXSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
COC1=CC(=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


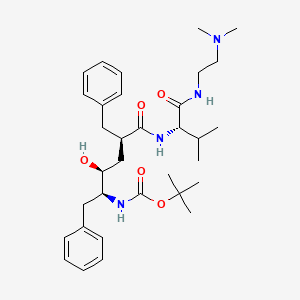


![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
